![molecular formula C18H8F5NO2 B1613594 Pentafluorophenyl 6-phenylnicotinate CAS No. 934570-41-9](/img/structure/B1613594.png)
Pentafluorophenyl 6-phenylnicotinate
Overview
Description
Pentafluorophenyl 6-phenylnicotinate, also known as PFPN, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of nicotinate esters and is known for its unique properties, including its high stability and reactivity. In
Scientific Research Applications
Protein Mimicry
Pentafluorophenyl 6-phenylnicotinate: is utilized in the development of single-chain polymer nanoparticles (SCNPs) that mimic the structure and function of proteins . These SCNPs can be functionalized with a variety of amines, resulting in water-soluble nanoparticles with potential applications in biomedical research, such as the study of protein-protein interactions and the development of new biomaterials.
Bioconjugation Chemistry
The compound serves as an activated ester in bioconjugation chemistry, enabling the attachment of various functional groups to biomolecules . This property is particularly valuable for creating bioconjugates with peptides and proteins, which can be used for targeted drug delivery systems or as part of diagnostic tools.
Polymer Science
In polymer science, Pentafluorophenyl 6-phenylnicotinate is instrumental in the synthesis of bio-inspired polymers. These polymers have applications in creating new materials with specific properties, such as increased strength or altered pharmacokinetics, which are useful in the design of novel therapeutic agents .
Pharmacokinetics
This compound plays a role in the development of nanomaterials that can control the pharmacokinetic behavior of therapeutics . By mimicking proteins, these nanomaterials can potentially improve the delivery and efficacy of drugs, particularly in the context of controlled release formulations.
Biosensing
The activated ester moieties of Pentafluorophenyl 6-phenylnicotinate can be used to create fluorescent labels for biosensing applications . These biosensors can detect various biological and chemical processes, making them useful in medical diagnostics, environmental monitoring, and food safety analysis.
Imaging Agent Development
The compound’s ability to be functionalized makes it a candidate for the development of imaging agents . By attaching it to molecules that target specific biological structures or functions, it can aid in the visualization of disease processes, which is crucial for both diagnostics and the monitoring of therapeutic interventions.
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 6-phenylpyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8F5NO2/c19-12-13(20)15(22)17(16(23)14(12)21)26-18(25)10-6-7-11(24-8-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPUNKGUYBKZST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8F5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640183 | |
Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
934570-41-9 | |
Record name | Pentafluorophenyl 6-phenylpyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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